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Compound of Interest

Compound Name: 4-Hydroxyphenylacetamide

Cat. No.: B194378

Introduction

4-Hydroxyphenylacetamide, also known as p-Hydroxyphenylacetamide, is an organic
compound with the chemical formula CsHoNO2.[1][2] It is a derivative of acetamide and plays a
role in various chemical and biological studies.[1] The precise characterization of its molecular
structure is fundamental for its application in research and development. This technical guide
provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 4-Hydroxyphenylacetamide, intended for researchers,
scientists, and professionals in drug development.

Molecular Structure

The structure of 4-Hydroxyphenylacetamide consists of a phenyl ring substituted with a
hydroxyl (-OH) group and an acetamide (-CH2C(=O)NHz) group at the para position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a
molecule. The data presented here was obtained in DMSO-ds.[3][4]

1H NMR Data

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.
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Table 1: *H NMR Spectroscopic Data for 4-Hydroxyphenylacetamide

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
. Phenolic Hydroxyl
~9.1 Singlet 1H
(-OH)
~7.2 Singlet 1H Amide (-NH)
~6.9 Singlet 1H Amide (-NH)
Aromatic Protons
~7.0 Doublet 2H
(ortho to -CHz2)
Aromatic Protons
~6.6 Doublet 2H

(ortho to -OH)

~3.2 | Singlet | 2H | Methylene Protons (-CHz) |

Note: Data is based on a 400 MHz spectrum in DMSO-ds. Actual chemical shifts can vary

slightly based on experimental conditions.[4]

13C NMR Data

The 13C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: 13C NMR Spectroscopic Data for 4-Hydroxyphenylacetamide

Chemical Shift (8) ppm Assighment

~172.5 Carbonyl Carbon (C=0)

~155.8 Aromatic Carbon (-C-OH)

~129.8 Aromatic Carbons (-CH, ortho to -CH2)
~126.3 Aromatic Carbon (-C-CHy2)

~114.8 Aromatic Carbons (-CH, ortho to -OH)
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| ~40.0 | Methylene Carbon (-CH2) |

Note: Data is based on a 400 MHz spectrum in DMSO-ds.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing its
vibrational modes.

Table 3: Key IR Absorption Bands for 4-Hydroxyphenylacetamide

Wavenumber (cm~?) Intensity Assignment

~3325 Medium O-H stretch (Phenol)

~3256 Medium N-H stretch (Amide)

~3030 Shoulder C-H stretch (Aromatic)

~2922 - C-H stretch (Asymmetric -CHz)
~2876 - C-H stretch (Symmetric -CH2)
~1650 Strong C=0 stretch (Amide I)

~1600 Medium C=C stretch (Aromatic Ring)
~1550 Medium N-H bend (Amide II)

~1250 Strong C-O stretch (Phenol)

~830 | Strong | C-H out-of-plane bend (para-subst.) |

Note: Peak positions can be influenced by the sample preparation method (e.g., KBr pellet).[1]

[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The data below corresponds to electron ionization (EI) mass spectrometry.
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Table 4: Mass Spectrometry Fragmentation Data for 4-Hydroxyphenylacetamide

m/z Relative Intensity (%) Assignment
151 ~60-90 [M]* (Molecular lon)
107 100 [M - C2H2NO]J* or [C7H70O]*

| 77 | ~15-20 | [CeHs]* |

Note: The molecular weight of 4-Hydroxyphenylacetamide is 151.16 g/mol .[1][2] The base
peak at m/z 107 corresponds to the stable hydroxytropylium ion formed after cleavage of the
acetamide side chain.[6]

Experimental Protocols

Reproducible and high-quality data acquisition relies on detailed experimental methodologies.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Hydroxyphenylacetamide.
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Caption: General experimental workflow for spectroscopic analysis.
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Nuclear Magnetic Resonance (NMR)

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxyphenylacetamide in
about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds) in a 5 mm NMR tube.[3][4][7]
Ensure the sample is fully dissolved.

e Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[3][4] Perform standard
instrument calibration and shimming procedures to optimize magnetic field homogeneity.

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters
include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation
delay of 1-2 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain
singlets for all carbon signals. A longer acquisition time and a larger number of scans are
typically required compared to *H NMR due to the lower natural abundance of 13C.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Perform phase and baseline corrections. For *H NMR, integrate the signals and
reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm). For 33C NMR,
reference the spectrum to the solvent peak (DMSO-de at ~39.52 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):[1]

o Thoroughly grind 1-2 mg of 4-Hydroxyphenylacetamide with approximately 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

o Transfer the fine powder into a pellet-forming die and press it under high pressure (several
tons) using a hydraulic press to form a transparent or translucent pellet.

 Instrument Setup: Place the KBr pellet in the sample holder of an FTIR spectrometer.

o Data Acquisition:
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o Collect a background spectrum of the empty sample compartment.

o Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio over a range of 4000-400 cm~1.

o Data Processing: The instrument's software automatically ratios the sample spectrum
against the background spectrum to generate the final transmittance or absorbance
spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 4-Hydroxyphenylacetamide in a volatile
solvent such as methanol or acetonitrile.

e Instrument Setup (Electron lonization - El):

o The sample is typically introduced via a gas chromatograph (GC-MS) or a direct insertion
probe.[1][2]

o For GC-MS, the sample is vaporized and separated on a capillary column before entering
the ion source.

o Data Acquisition: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are
separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

o Data Processing: The detector records the abundance of each ion, generating a mass
spectrum that plots relative intensity versus m/z. The spectrum is analyzed to identify the
molecular ion and characteristic fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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